molecular formula C18H15NO4 B2484453 N-(3-ethoxyphenyl)-4-oxo-4H-chromene-2-carboxamide CAS No. 361166-45-2

N-(3-ethoxyphenyl)-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B2484453
CAS No.: 361166-45-2
M. Wt: 309.321
InChI Key: VTPATIPXHCTCQH-UHFFFAOYSA-N
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Description

N-(3-ethoxyphenyl)-4-oxo-4H-chromene-2-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Mechanism of Action

Target of Action

The primary targets of N-(3-ethoxyphenyl)-4-oxo-4H-chromene-2-carboxamide are receptor tyrosine kinases EGFR and PDGFR-β . These receptors play a crucial role in cell signaling pathways, regulating cell growth, differentiation, and survival.

Mode of Action

This compound interacts with its targets, EGFR and PDGFR-β, inhibiting their activity . This inhibition disrupts the signaling pathways regulated by these receptors, leading to changes in cellular processes such as growth and differentiation.

Biochemical Pathways

The compound affects the EGFR and PDGFR-β signaling pathways . These pathways are involved in various cellular processes, including cell proliferation, differentiation, and survival. By inhibiting these receptors, the compound disrupts these pathways, potentially leading to downstream effects such as reduced cell growth and survival.

Pharmacokinetics

Similar compounds have been shown to undergo rapid metabolism and wide tissue distribution . These properties can impact the bioavailability of the compound, influencing its efficacy and potential side effects.

Result of Action

The molecular and cellular effects of this compound’s action are related to its inhibition of EGFR and PDGFR-β. By disrupting the signaling pathways regulated by these receptors, the compound can affect cellular processes such as growth and survival . This can lead to potential therapeutic effects, such as the inhibition of cancer cell proliferation.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the presence of other compounds or substances in the environment can affect the compound’s activity . Additionally, factors such as pH and temperature can impact the stability of the compound, potentially affecting its action and efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-ethoxyphenyl)-4-oxo-4H-chromene-2-carboxamide typically involves the reaction of 3-ethoxyaniline with 4-oxo-4H-chromene-2-carboxylic acid. The reaction is carried out under reflux conditions in the presence of a suitable dehydrating agent such as thionyl chloride or phosphorus oxychloride. The resulting intermediate is then treated with ammonia or an amine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N-(3-ethoxyphenyl)-4-oxo-4H-chromene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted amides or thioamides.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-ethoxyphenyl)acetamide
  • N-(3-ethoxyphenyl)-3-hydroxynaphthalene-2-carboxamide
  • 4-oxo-4H-chromene-2-carboxamide

Uniqueness

N-(3-ethoxyphenyl)-4-oxo-4H-chromene-2-carboxamide stands out due to its unique combination of the chromene core and the ethoxyphenyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-(3-ethoxyphenyl)-4-oxochromene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO4/c1-2-22-13-7-5-6-12(10-13)19-18(21)17-11-15(20)14-8-3-4-9-16(14)23-17/h3-11H,2H2,1H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTPATIPXHCTCQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)NC(=O)C2=CC(=O)C3=CC=CC=C3O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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